1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol

Nicotinamide N-Methyltransferase NNMT Enzyme Inhibition

This unique N-methyl, 3-hydroxy tetrahydroquinoline offers sub-nM NNMT affinity (Ki=0.501 nM) and validated GPER activity (IC50=25 µM) in TNBC models, outperforming simpler THQ analogs. N-Methylation significantly reduces tPSA and H-bond donors, enhancing predicted BBB permeability for CNS programs, while the chiral 3-OH provides orthogonal reactivity for rapid library synthesis. Ideal for oncology, CNS, and synthetic method groups seeking a decisive competitive edge.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 2144-65-2
Cat. No. B3349330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol
CAS2144-65-2
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCN1CC(CC2=CC=CC=C21)O
InChIInChI=1S/C10H13NO/c1-11-7-9(12)6-8-4-2-3-5-10(8)11/h2-5,9,12H,6-7H2,1H3
InChIKeyZXFBXQKDQVHEHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol (CAS 2144-65-2): Procurement-Grade Specifications for a Differentiated Tetrahydroquinoline Scaffold


1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol (CAS 2144-65-2) is a chiral, N-methylated, 3-hydroxy-substituted tetrahydroquinoline derivative with a molecular formula of C10H13NO and a molecular weight of 163.22 g/mol [1]. This heterocyclic scaffold is a versatile intermediate in medicinal chemistry, featuring both a basic tertiary amine and a secondary alcohol, enabling selective functionalization. Unlike its unsubstituted analog, 1,2,3,4-tetrahydroquinolin-3-ol (CAS 3418-45-9), the N-methyl group alters lipophilicity and hydrogen-bonding capacity, directly impacting receptor-binding profiles and metabolic stability [2].

Why 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol Cannot Be Replaced by Generic Analogs in Research & Development Pipelines


Direct substitution with closely related tetrahydroquinoline (THQ) analogs—such as 1,2,3,4-tetrahydroquinolin-3-ol (CAS 3418-45-9) or N-methyl-1,2,3,4-tetrahydroquinoline (CAS 491-34-9)—is not scientifically valid due to the unique combination of the N-methyl group and the 3-hydroxyl group in the target compound [1]. This specific substitution pattern critically modulates both electronic and steric properties. For instance, the N-methyl group eliminates a hydrogen-bond donor on the amine, reducing topological polar surface area (tPSA) and enhancing membrane permeability relative to the non-methylated analog [2]. Conversely, the 3-hydroxyl group provides a chiral center and a handle for prodrug design or metabolic conjugation, which is absent in simple N-methyl-THQs. These structural differences translate directly into divergent binding affinities at key therapeutic targets, including the Nicotinamide N-Methyltransferase (NNMT) enzyme and the G-Protein Coupled Estrogen Receptor (GPER), where the target compound demonstrates quantifiable, superior activity profiles [3].

Quantitative Differentiation Guide: 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol vs. Closest Analogs


NNMT Inhibitory Potency: Sub-Nanomolar Affinity vs. Micromolar Alternatives

The target compound exhibits a Ki of 0.501 nM against Nicotinamide N-Methyltransferase (NNMT) [1]. This sub-nanomolar affinity represents a >177,000-fold improvement in potency compared to the structurally related analog CHEMBL4067973, which demonstrates a Ki of 89 nM in the same assay [2]. The N-methyl and 3-hydroxy substitution pattern is critical for this binding enhancement, as other THQ derivatives lacking this specific motif show significantly weaker inhibition.

Nicotinamide N-Methyltransferase NNMT Enzyme Inhibition

GPER-Mediated Antiproliferative Activity in Breast Cancer Cells

In functional cellular assays, 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol suppresses proliferation of MDA-MB-231 triple-negative breast cancer cells with an IC50 of 25 µM via targeting the G-Protein Coupled Estrogen Receptor (GPER) . While class-level data confirms broad anticancer activity for the THQ scaffold [1], this specific IC50 value provides a benchmark for selecting this compound over other THQ derivatives that lack published potency data in this aggressive cancer model.

Breast Cancer GPER Antiproliferative

Chiral Center and Hydrogen-Bonding Capacity for Structure-Activity Relationship (SAR) Studies

The target compound possesses a single stereocenter at the 3-position and two hydrogen-bond donors (1 hydroxyl, 0 amine) due to N-methylation [1]. In contrast, its closest analog, 1,2,3,4-tetrahydroquinolin-3-ol (CAS 3418-45-9), has three hydrogen-bond donors (1 hydroxyl, 2 amine) and a smaller topological polar surface area (tPSA of 32.3 Ų) [2]. The N-methyl group in the target compound eliminates one H-bond donor, reducing tPSA and improving predicted membrane permeability while still retaining the chiral center for asymmetric synthesis and enantioselective pharmacology.

Chiral Scaffold SAR Hydrogen Bonding

Synthetic Versatility via Selective Functionalization of Hydroxyl and Amine Moieties

The compound serves as a differentiated building block due to its orthogonal functional groups: a tertiary amine and a secondary alcohol [1]. While generic 1,2,3,4-tetrahydroquinoline (CAS 635-46-1) lacks the 3-OH handle, and N-methyl-1,2,3,4-tetrahydroquinoline (CAS 491-34-9) lacks the hydroxyl, the target compound allows for selective reactions (e.g., O-acylation or O-alkylation) without amine protection, unlike its non-methylated analog which requires protection/deprotection strategies [2]. This reduces synthetic steps and improves overall yield in complex molecule construction.

Synthetic Intermediate Functionalization Prodrug

Defined Application Scenarios for 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol (CAS 2144-65-2) Based on Evidence-Based Differentiation


NNMT-Targeted Cancer Metabolism Probe Development

For laboratories investigating NNMT as a therapeutic target in metabolic diseases and oncology, this compound provides an immediate, high-affinity (Ki = 0.501 nM) chemical probe [1]. The sub-nanomolar affinity enables robust target engagement studies in cellular and biochemical assays, whereas lower-affinity THQ analogs (e.g., Ki = 89 nM) would yield ambiguous data and confound SAR interpretation. The validated inhibitory activity reduces the need for initial high-throughput screening of untested THQ libraries.

Chiral Scaffold for CNS-Penetrant Library Synthesis

Medicinal chemistry groups focused on CNS disorders can leverage the reduced tPSA and H-bond donor count (due to N-methylation) of this compound to enhance blood-brain barrier permeability predictions [2]. Its single stereocenter at the 3-position is ideal for synthesizing enantiomerically pure derivatives to probe chiral recognition in neuroreceptors (e.g., dopaminergic or glutamatergic targets). The orthogonal amine and alcohol functionalities enable diverse library enumeration without extensive protecting group manipulations.

GPER-Mediated Breast Cancer Pathway Elucidation

Investigators studying non-genomic estrogen signaling in triple-negative breast cancer (TNBC) can use this compound as a validated tool based on its 25 µM IC50 in MDA-MB-231 cells . The defined antiproliferative activity via GPER provides a starting point for medicinal chemistry optimization, and the compound serves as a reference standard for evaluating new synthetic analogs in the same cellular model, ensuring experimental continuity and data comparability.

Efficient Synthesis of Fused Polycyclic Heterocycles

Synthetic organic chemistry labs developing novel fused ring systems (e.g., benzoxazines, quinoxalines) will find this compound a more efficient building block than non-hydroxylated or non-methylated THQ analogs [3]. The presence of both a nucleophilic alcohol and a basic amine allows for one-pot, tandem cyclization reactions, reducing step count and purification requirements. This directly addresses procurement needs for cost-effective, high-yielding synthetic routes in both academic and industrial settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.